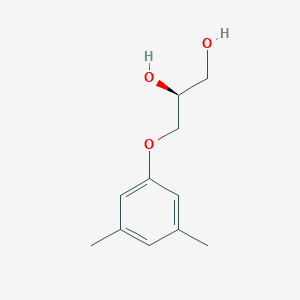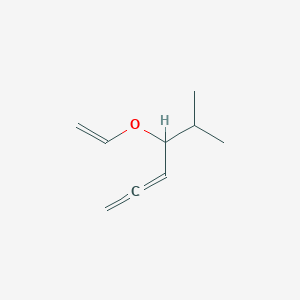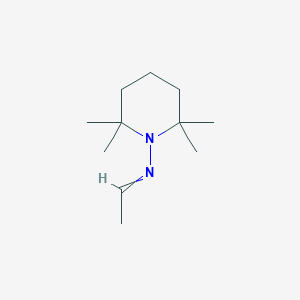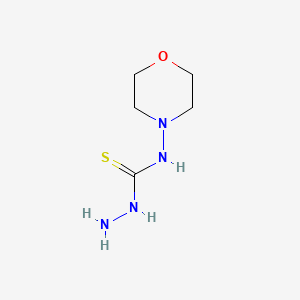
4,4',4''-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzonitrile is a chemical compound characterized by the presence of three benzonitrile groups attached to a central trifluoroethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzonitrile typically involves the reaction of trifluoroethane derivatives with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where trifluoroethane is reacted with benzonitrile in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzonitrile groups can participate in substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be employed in the study of biological systems, particularly in the development of probes and sensors.
Industry: It is utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethane moiety can influence the compound’s reactivity and binding affinity, while the benzonitrile groups may interact with various enzymes and receptors. These interactions can modulate biological processes and chemical reactions, making the compound valuable for research and development.
Comparison with Similar Compounds
Similar Compounds
1,1,2-Trichloro-1,2,2-trifluoroethane: A compound with similar trifluoroethane structure but different substituents.
1,1,1-Trichloro-2,2,2-trifluoroethane: Another trifluoroethane derivative with distinct chemical properties.
Uniqueness
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzonitrile is unique due to the presence of three benzonitrile groups, which impart specific reactivity and potential applications not observed in other trifluoroethane derivatives. This structural feature allows for diverse chemical modifications and interactions, enhancing its utility in various research fields.
Properties
CAS No. |
61204-07-7 |
|---|---|
Molecular Formula |
C23H12F3N3 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-[1,1-bis(4-cyanophenyl)-2,2,2-trifluoroethyl]benzonitrile |
InChI |
InChI=1S/C23H12F3N3/c24-23(25,26)22(19-7-1-16(13-27)2-8-19,20-9-3-17(14-28)4-10-20)21-11-5-18(15-29)6-12-21/h1-12H |
InChI Key |
WMZPTKAMDRKAAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(C3=CC=C(C=C3)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide](/img/structure/B14587876.png)
![Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl-](/img/structure/B14587877.png)




![2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol](/img/structure/B14587913.png)

![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-](/img/structure/B14587928.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)

![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)
